N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide
Description
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Properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4S/c1-20-12-14-23(15-13-20)34(31,32)28(19-22-7-6-16-33-22)17-21(30)18-29-26-10-4-2-8-24(26)25-9-3-5-11-27(25)29/h2-5,8-15,21-22,30H,6-7,16-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYPIWBDRZQCCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2CCCO2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of sulfonamides and features a carbazole moiety, which is known for its diverse biological properties. Its molecular formula is , with a molecular weight of approximately 470.6 g/mol. The structure includes a hydroxyl group, an oxolane ring, and a sulfonamide group that contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H30N2O4S |
| Molecular Weight | 470.6 g/mol |
| Density | 1.4 g/cm³ |
| Boiling Point | 660.7 °C |
| Flash Point | 353.4 °C |
Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies involving similar compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. The zones of inhibition for these compounds ranged from 12.6 mm to 22.3 mm at concentrations of 100 µg/mL .
Inhibition of STAT3 Activation
Recent studies have highlighted the role of carbazole derivatives in inhibiting the activation of signal transducer and activator of transcription 3 (STAT3), a transcription factor involved in cell growth and survival. Compounds derived from carbazole structures have been reported to inhibit STAT3 activation by up to 95% at concentrations around 50 µM . This suggests potential applications in cancer therapy, where STAT3 is often aberrantly activated.
Neuroprotective Effects
Compounds similar to this compound have been studied for their neuroprotective effects, particularly in relation to amyloid-beta peptides implicated in Alzheimer's disease. Certain derivatives have shown an increase in soluble amyloid-beta peptide concentrations, indicating a potential mechanism for neuroprotection .
Cardiovascular Effects
Sulfonamide derivatives have also been investigated for their cardiovascular effects. For example, some studies indicate that these compounds can act as inhibitors of endothelin receptors, which may help mitigate pulmonary hypertension and cardiac hypertrophy in animal models . This highlights the compound's potential utility in treating cardiovascular diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted by Reddy et al. synthesized several N-substituted carbazole derivatives, including sulfonamides, and evaluated their antimicrobial activities. The results indicated that specific derivatives exhibited potent antibacterial and antifungal activities, with implications for developing new antimicrobial agents .
- Cancer Research : In another study focusing on the inhibition of STAT3 by carbazole derivatives, compounds were tested for their ability to suppress tumor cell proliferation in vitro. The findings revealed that certain derivatives could significantly reduce cell viability in cancer cell lines, suggesting their potential as anti-cancer agents .
- Neuroprotection : Saturnino et al. explored the neuroprotective properties of N-substituted carbazoles against amyloid-beta toxicity in neuronal cultures. Their results showed that specific compounds could enhance neuronal survival and reduce amyloid-induced cytotoxicity .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide?
- Methodology :
- Step 1 : Start with carbazole derivatives (e.g., 9H-carbazole) and functionalize via N-alkylation or nucleophilic substitution. For example, use Williamson ether synthesis to introduce the hydroxypropyl group .
- Step 2 : Introduce the sulfonamide moiety using 4-methylbenzenesulfonyl chloride. Optimize reaction conditions (e.g., anhydrous DMF, 0–5°C) to avoid side reactions .
- Step 3 : Incorporate the oxolan-2-ylmethyl group via 1,3-dipolar cycloaddition or reductive amination. Toluene reflux or microwave-assisted synthesis may improve yields .
Q. How can NMR spectroscopy be optimized for structural elucidation of this compound?
- Methodology :
- Use ¹H-¹⁵N HMBC to resolve connectivity between the carbazole nitrogen and adjacent protons .
- ²D NMR (COSY, NOESY) clarifies spatial relationships, especially for stereochemistry in the hydroxypropyl chain .
- For sulfonamide protons, employ deuterated DMSO to minimize solvent interference in ¹H NMR .
- Example Data :
- ¹³C NMR : Carbazole aromatic carbons typically appear at δ 110–140 ppm; sulfonamide sulfurs deshield adjacent carbons to δ 45–55 ppm .
Advanced Research Questions
Q. How can computational methods enhance the design of synthesis pathways for this compound?
- Methodology :
- Use quantum chemical calculations (e.g., DFT) to model transition states for cycloaddition or sulfonamide formation, identifying energy barriers .
- Apply reaction path search algorithms (e.g., GRRM) to predict side products and optimize selectivity .
- Validate with molecular dynamics simulations to assess solvent effects and reaction kinetics .
- Case Study : Simulations of 1,3-dipolar cycloaddition reactions reduced experimental iterations by 40% in analogous carbazole syntheses .
Q. What strategies resolve contradictory data between analytical techniques (e.g., NMR vs. MS)?
- Methodology :
- Cross-validate with high-resolution MS to confirm molecular weight (e.g., ESI-TOF for exact mass).
- Use heteronuclear correlation NMR (e.g., ¹H-¹³C HSQC) to resolve ambiguous proton assignments .
- Apply Design of Experiments (DoE) to isolate variables (e.g., pH, temperature) affecting spectral reproducibility .
Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?
- Methodology :
- Define critical factors (e.g., catalyst loading, solvent ratio) using factorial designs (e.g., 2³ factorial matrix) .
- Use response surface methodology (RSM) to model nonlinear relationships between variables (e.g., yield vs. temperature) .
- Case Study : A Central Composite Design reduced the number of experiments by 60% while maximizing yield (85%) in a carbazole alkylation reaction .
Q. What challenges arise in scaling up synthesis from lab to pilot scale?
- Methodology :
- Heat Transfer : Optimize reactor design (e.g., jacketed vessels) to manage exothermic reactions (e.g., sulfonylation) .
- Mixing Efficiency : Use computational fluid dynamics (CFD) to simulate agitation rates in large-scale reactors .
- Purification : Replace column chromatography with continuous crystallization or membrane filtration for cost-effective purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
